1,1-Bis(triethoxysilyl)ethane

Sol-gel polymerization Cyclization Network topology

1,1-Bis(triethoxysilyl)ethane (CAS 16068-36-3) is a geminal bis-silane—a bridged organosilicon compound in which two triethoxysilyl groups are covalently attached to the same carbon atom of an ethane backbone, yielding the IUPAC name triethoxy(1-triethoxysilylethyl)silane and the synonym 4,4,6,6-tetraethoxy-5-methyl-3,7-dioxa-4,6-disilanonane. Its molecular formula is C₁₄H₃₄O₆Si₂ (MW 354.59 g/mol), bearing six hydrolyzable ethoxy groups per molecule.

Molecular Formula C14H34O6Si2
Molecular Weight 354.59 g/mol
CAS No. 16068-36-3
Cat. No. B090929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(triethoxysilyl)ethane
CAS16068-36-3
Molecular FormulaC14H34O6Si2
Molecular Weight354.59 g/mol
Structural Identifiers
SMILESCCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C14H34O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h14H,8-13H2,1-7H3
InChIKeyFOQJQXVUMYLJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(triethoxysilyl)ethane (CAS 16068-36-3): Procurement-Relevant Structural and Performance Baseline


1,1-Bis(triethoxysilyl)ethane (CAS 16068-36-3) is a geminal bis-silane—a bridged organosilicon compound in which two triethoxysilyl groups are covalently attached to the same carbon atom of an ethane backbone, yielding the IUPAC name triethoxy(1-triethoxysilylethyl)silane and the synonym 4,4,6,6-tetraethoxy-5-methyl-3,7-dioxa-4,6-disilanonane [1]. Its molecular formula is C₁₄H₃₄O₆Si₂ (MW 354.59 g/mol), bearing six hydrolyzable ethoxy groups per molecule [1]. This compound belongs to the broader bis(triethoxysilyl)ethane (BTESE) family, which serves as a sol-gel precursor for organic–inorganic hybrid silica materials used in gas-separation membranes, corrosion-resistant coatings, and cross-linked polymer networks [2]. The defining structural feature—the geminal (1,1-) arrangement of silicon atoms—distinguishes it mechanistically from the commercial 1,2-isomer (CAS 16068-37-4) and establishes a distinct polymerization trajectory [3].

Why 1,1-Bis(triethoxysilyl)ethane Cannot Be Interchanged with 1,2-BTESE, TEOS, or MTES in Sol-Gel Procurement


Bridged bis-silanes within the BTESE family are not functionally interchangeable because the substitution geometry around the organic bridge dictates cyclization propensity, gelation kinetics, and ultimate network topology [1]. The 1,2-isomer (vicinal) undergoes facile intramolecular condensation to bicyclic dimers under acidic sol-gel conditions, substantially retarding gelation; the geminal 1,1-isomer, by contrast, is sterically precluded from forming analogous 6- or 7-membered disilsesquioxane rings, which alters both the early-stage oligomer distribution and the cross-link architecture of the cured network [1]. More broadly, substituting any bis-silane (six hydrolyzable groups) with a conventional trifunctional silane such as methyltriethoxysilane (MTES, three hydrolyzable groups) sacrifices cross-link density at the molecular level—a factor directly linked to barrier properties, mechanical robustness, and hydrothermal durability [2]. Similarly, tetraethoxysilane (TEOS)-derived pure silica networks lack the organic Si–C–C–Si linkages that confer hydrothermal stability to BTESE-derived hybrids; TEOS membranes lose gas selectivity after steam exposure at 100 °C, whereas BTESE membranes maintain performance even at 300 °C [3].

1,1-Bis(triethoxysilyl)ethane: Quantitative Differentiation Evidence Against 1,2-BTESE, TEOS, MTES, and BTESM


Geminal Si–C–Si Geometry Suppresses Intramolecular Cyclization Relative to 1,2-BTESE

The geminal arrangement in 1,1-BTESE places both triethoxysilyl groups on the same sp³ carbon, making the intramolecular distance between the two silicon centers too short and the bond-angle strain too severe to permit formation of the six- or seven-membered cyclic disilsesquioxane rings that dominate the early-stage acid-catalyzed polymerization of 1,2-BTESE [1]. In the 1,2-isomer, acid-catalyzed sol-gel processing yields a bicyclic dimer composed of two annelated seven-membered rings, which substantially lengthens gelation time relative to acyclic condensation pathways [1]. The 1,1-isomer cannot access this cyclization manifold; instead, it proceeds via predominantly acyclic condensation, leading to a fundamentally different oligomer distribution and, ultimately, a more densely and uniformly cross-linked network topology [2]. This effect is analogous to the contrast documented between Z- and E-1,2-bis(triethoxysilyl)ethene (where cyclization dominates for the Z-isomer) and the vinylidene-bridged monomer 1,1-bis(triethoxysilyl)ethene (where cyclization is strongly retarded and gelation under acidic conditions is essentially suppressed) [2].

Sol-gel polymerization Cyclization Network topology Gelation kinetics

Hexafunctional Cross-Linking: 6 Hydrolyzable Ethoxy Groups vs. 3 in MTES and 4 in TEOS

Both 1,1-BTESE and 1,2-BTESE bear six hydrolyzable ethoxy groups per molecule, conferring hexafunctional reactivity—twice the number of hydrolyzable groups present in conventional trifunctional silanes such as methyltriethoxysilane (MTES; 3 ethoxy groups) and 50% more than tetraethoxysilane (TEOS; 4 ethoxy groups) . Each hydrolyzable group can form a siloxane bond with a substrate or adjacent silane, theoretically enabling up to six covalent attachments to an inorganic surface per molecule vs. a maximum of three for MTES . Comparative kinetic modeling of BTESE vs. MTES under acidic conditions confirms that the bridged bis-silane rapidly builds a higher cross-link density network, forming a solid gel while the non-bridged counterpart (MTES) fails to produce a solid material over much longer reaction times [1]. Commercial technical literature for 1,2-BTESE (Dynasylan BTSE) states that the resultant silanol formed upon hydrolysis is more acidic (pKa lower) than that from conventional trialkoxysilanes, promoting stronger hydrogen-bonding interactions with inorganic substrates and faster condensation rates .

Cross-link density Silane coupling agent Coating barrier properties Mechanical stability

Hydrothermal Stability: BTESE-Derived Membranes Retain Gas Selectivity After Steam Exposure; TEOS-Derived Membranes Lose It

Under identical hydrothermal testing conditions (100 °C steam exposure), BTESE-derived hybrid silica membranes maintained their gas separation performance, whereas TEOS-derived pure silica membranes lost selectivity entirely [1]. The retention of performance is attributed to the Si–C–C–Si organic bridges that resist hydrolytic attack and prevent densification of the amorphous silica network [1]. In a more demanding test simulating water gas shift (WGS) conditions at 300 °C, BTESE-derived membranes showed no significant change in permeance or selectivity, confirming that the organic linking groups confer durable hydrothermal robustness absent in purely inorganic silica networks [1]. Further corroboration comes from independent work demonstrating that BTESE silica membranes fired at 550 °C under N₂ followed by air treatment retained H₂/CH₄ selectivity of approximately 100 and H₂/CF₄ selectivity of approximately 2000, while analogous membranes fired only at 300 °C exhibited selectivities of merely 30 and 200 respectively—highlighting that ethane-bridged networks uniquely benefit from high-temperature stabilization [2].

Hydrothermal stability Gas separation membrane Silica hybrid Water gas shift

H₂ Permeance: BTESE Membranes Outperform TEOS Membranes by ~10-Fold

BTESE-derived hybrid silica membranes consistently deliver hydrogen permeance approximately one order of magnitude higher than TEOS-derived pure silica membranes [1]. Specifically, BTESE membranes exhibit H₂ permeance in the range of 0.2–1.0 × 10⁻⁵ mol m⁻² s⁻¹ Pa⁻¹, whereas previously reported TEOS-based silica membranes are constrained to the 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ range [1]. The high H₂/SF₆ permselectivity (1,000–25,500) demonstrates that the enhanced permeance is achieved without sacrificing molecular sieving quality—the loose amorphous network created by the ethane bridge yields a pore structure that discriminates effectively between H₂ (kinetic diameter 0.289 nm) and SF₆ (0.55 nm) [1]. The trade-off is a modest H₂/N₂ permselectivity of ~10–20 (vs. >100 for dense TEOS-derived silica), which is a predictable consequence of the more open pore architecture [1]. Optimized sol formulations have pushed H₂/N₂ selectivity as high as 50–400 when using controlled low-water-content dip-coating protocols [2].

Hydrogen separation Silica membrane Gas permeance Molecular sieving

Pore Size Hierarchy: BTESE > BTESE–TEOS > TEOS—A Demonstrated Tunability That TEOS Alone Cannot Achieve

Normalized Knudsen-based permeance (NKP) analysis established a clear and reproducible pore size hierarchy: BTESE-derived networks yield the largest average pore size, followed by BTESE–TEOS mixed-precursor networks, with TEOS-derived networks exhibiting the smallest pores [1]. This tunability arises because the ethane bridge (–CH₂–CH₂–) acts as a molecular spacer that disrupts the densification of the Si–O–Si network, creating a looser amorphous structure; co-hydrolysis with TEOS dilutes this spacer effect, enabling systematic pore size adjustment [1]. The BTESE–TEOS mixed system achieved an O₂ permeance exceeding 10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹ with O₂/SO₂ selectivity of 7.3 at practical operating temperatures—a performance level relevant to the iodine–sulfur thermochemical water-splitting cycle for hydrogen production where SO₂/O₂ separation is critical [1]. A further study comparing three ethane-bridge variants (BTESE, BTESEthy with –CH=CH–, and BTESA with –C≡C–) demonstrated that increasing the Si–C–C bond angle (from ethane through ethylene to acetylene bridges) progressively opens the pore structure, with BTESA producing the most accessible pores suitable for C₃H₆/C₃H₈ separation [2].

Pore size control Organosilica network Gas separation Mixed precursor

BTSE Sol-Gel Coatings as Chromate-Free Corrosion Protection for Aluminum Alloys

Bis-1,2-(triethoxysilyl)ethane (BTSE)-based sol-gel coatings applied to AA2198-T8 Al–Cu–Li alloy were directly compared against conventional chromate conversion coatings formed in Cr(VI)-containing solutions . Electrochemical evaluation demonstrated that BTSE coatings provide effective corrosion protection, establishing them as an environmentally friendly alternative to toxic hexavalent chromium-based treatments . A separate patent claims that BTESE has a lower corrosion potential and higher resistance polarization compared to aluminum or magnesium alloy substrates, which enhances the corrosion resistance of SiO₂ gel layers in a TEOS–BTESE hybrid system [1]. In the patent formulation, BTESE-containing silicon dioxide sol (20–30 vol% BTESE, 30–40 vol% TEOS) forms Si–O–M bonds (M = Al or Mg) upon curing at 400–500 °C, producing a dense (O–Si–O)ₙ network with nano-SiO₂ particles embedded for additional barrier performance [1]. Corrosion resistance comparisons among silane types (BTSE, TESPT, VTES) on carbon steel in 4.5 wt% NaCl demonstrated that silane chemistry strongly influences protective efficacy, underscoring the need for compound-specific selection [2].

Corrosion protection Chromate replacement Sol-gel coating Aluminum alloy

Highest-Impact Research and Industrial Application Scenarios for 1,1-Bis(triethoxysilyl)ethane


Hydrogen-Selective Hybrid Silica Membranes for High-Temperature Gas Separation and Purification

BTESE-derived organosilica membranes deliver H₂ permeance of ~10⁻⁵ mol m⁻² s⁻¹ Pa⁻¹—approximately one order of magnitude higher than TEOS-derived silica membranes—while maintaining H₂/SF₆ permselectivity exceeding 1,000 . Their hydrothermal stability, demonstrated by sustained gas selectivity after 300 °C steam exposure under water gas shift conditions, makes them uniquely suited for integrated H₂ separation in steam reforming and coal gasification processes where TEOS-based membranes rapidly degrade . The ethane bridge (Si–C–C–Si) is the critical structural element conferring this stability, and the geminal 1,1-isomer offers the potential for enhanced network rigidity due to suppressed cyclization .

Chromate-Free Corrosion-Protective Sol-Gel Coatings on Aluminum and Magnesium Alloys

Regulatory elimination of hexavalent chromium (Cr(VI)) from anti-corrosion pretreatment processes is driving adoption of bis-silane sol-gel systems. BTSE-based coatings on AA2198-T8 Al–Cu–Li alloy have been validated as effective Cr(VI)-free alternatives via EIS and potentiodynamic polarization . Patent-protected TEOS–BTESE hybrid sol formulations (20–30 vol% BTESE) cured at 400–500 °C form dense SiO₂ gel layers that covalently bond to Al and Mg substrates via Si–O–M linkages, with BTESE contributing lower corrosion potential and higher polarization resistance than the bare alloy . The hexafunctional nature of 1,1-BTESE (six hydrolyzable groups) is expected to produce equal or greater cross-link density than the 1,2-isomer used in these studies, potentially yielding superior barrier properties .

Pore-Size-Tuned Organosilica Membranes for Molecular Separation via BTESE–TEOS Co-Precursor Blends

The demonstrated pore size hierarchy BTESE > BTESE–TEOS > TEOS enables rational design of organosilica membranes with tailored molecular cut-offs. BTESE–TEOS mixed-precursor membranes achieve O₂ permeance >10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹ with O₂/SO₂ selectivity of 7.3, making them candidates for SO₂/O₂ separation in the iodine–sulfur thermochemical hydrogen production cycle . Further refinement using ethane (BTESE), ethylene (BTESEthy), and acetylene (BTESA) bridging groups allows control of the Si–C–C bond angle and consequent pore architecture, extending applicability to C₃H₆/C₃H₈ separation . The geminal 1,1-isomer introduces an additional degree of network structure control through its distinct (non-cyclizing) condensation pathway compared to the 1,2-isomer .

High-Cross-Link-Density Adhesion Promoters and Scratch-Resistant Hardcoat Formulations

The hexafunctional reactivity of bis(triethoxysilyl)ethane—six hydrolyzable ethoxy groups capable of forming siloxane bonds—directly enables higher cross-link density in sol-gel hardcoat and primer formulations than achievable with trifunctional (MTES) or tetrafunctional (TEOS) precursors . Commercial 1,2-BTESE (Dynasylan BTSE) is already deployed as a crosslinking agent in scratch-resistant coatings and corrosion-protection primers, often co-formulated with organofunctional silanes such as GLYEO or MTES . The resultant coatings are hydrophobic and mechanically robust due to the dense siloxane network . 1,1-BTESE, with its geminal architecture expected to favor acyclic, more densely connected network formation over cyclization-prone architectures, is a structurally distinct candidate for formulations where maximum cross-link uniformity is desired .

Quote Request

Request a Quote for 1,1-Bis(triethoxysilyl)ethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.